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Compound of Interest

Compound Name:
2-Chlorooxazolo[5,4-c]pyridine

hydrochloride

CAS No.: 1258650-05-3

Cat. No.: B1421860

Get Quote

Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride CAS: 1258650-05-3 (HCl

salt) / 916792-10-4 (Free base) Core Scaffold: Pyridine fused to an oxazole ring at the c-bond

(positions 3,4). Key Challenge: Correct regiochemistry of the fusion. The [5,4-c] isomer requires

the oxygen atom to be located at the pyridine-3 position and the nitrogen at the pyridine-4

position.

Retrosynthetic Logic
The most robust route disconnects the C(2)-Cl bond to reveal the cyclic carbamate

(oxazolone), which is further disconnected to the vicinal amino-alcohol precursor.

Step 1 (Precursor Selection): The synthesis must utilize 4-amino-3-hydroxypyridine. Using

the isomeric 3-amino-4-hydroxypyridine would yield the incorrect oxazolo[4,5-c] isomer.

Step 2 (Cyclization): Formation of the oxazolone core using a phosgene equivalent (CDI or

Triphosgene).
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Step 3 (Functionalization): Chlorination using Phosphorus Oxychloride (

).

2-Chlorooxazolo[5,4-c]pyridine
(Target)

Oxazolo[5,4-c]pyridin-2(1H)-one
(Key Intermediate)

Deoxychlorination
(POCl3)4-Amino-3-hydroxypyridine

(Start Material)

Cyclocarbonylation
(CDI/Triphosgene)

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway highlighting the critical precursor selection.

Detailed Synthetic Protocols
Phase 1: Cyclization to Oxazolo[5,4-c]pyridin-2(1H)-one
This step constructs the oxazole ring. While phosgene gas was historically used, 1,1'-

Carbonyldiimidazole (CDI) or Triphosgene are preferred for safety and ease of handling in

modern laboratories.

Reagents:

4-Amino-3-hydroxypyridine (1.0 eq)

1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 eq)

Solvent: Anhydrous THF or 1,4-Dioxane

Catalyst: DBU (0.1 eq) (Optional, accelerates rate)

Protocol:

Dissolution: Charge a dry reaction vessel (under

) with 4-amino-3-hydroxypyridine and anhydrous THF (10 mL/g).

Activation: Add CDI portion-wise at 0°C to control the exotherm and

evolution.
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Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–

6 hours. Monitor by TLC/LC-MS for the disappearance of the amine.

Checkpoint: The product, oxazolo[5,4-c]pyridin-2(1H)-one, is significantly less polar than

the starting material.

Workup: Cool the mixture. The product often precipitates. Filter the solid.[1] If no precipitate

forms, concentrate the solvent and triturate with cold water/ethanol to induce crystallization.

Purification: Recrystallize from ethanol or use as crude if purity >95%.

Phase 2: Chlorination to 2-Chlorooxazolo[5,4-c]pyridine
This step converts the cyclic carbamate (tautomeric with the 2-hydroxy form) into the 2-chloro

derivative using Vilsmeier-Haack type conditions.

Reagents:

Oxazolo[5,4-c]pyridin-2(1H)-one (1.0 eq)[2]

Phosphorus Oxychloride (

) (5.0 - 10.0 eq) – Acts as solvent and reagent.

Phosphorus Pentachloride (

) (1.0 eq) – Enhances chlorination efficiency.

Additive:

or

-Dimethylaniline (1.0 eq) – Acid scavenger/catalyst.

Protocol:

Setup: In a heavy-walled pressure vial or round-bottom flask with a reflux condenser and

drying tube, suspend the oxazolone intermediate in neat

.
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Addition: Add

in one portion. Add the amine base dropwise (Caution: Exothermic).

Reaction: Heat the mixture to 100–110°C for 3–8 hours.

Mechanism:[2][3] The reaction proceeds via a dichlorophosphate intermediate which

undergoes nucleophilic attack by chloride.

Quenching (CRITICAL): Cool the reaction to room temperature. Slowly pour the reaction

mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent

hydrolysis of the newly formed C-Cl bond.

Extraction: Neutralize the aqueous phase to pH 7–8 using saturated

or

. Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).

Isolation: Dry organics over

, filter, and concentrate in vacuo at low temperature (<40°C) to obtain the free base.

Phase 3: Hydrochloride Salt Formation
The free base is often unstable or oily; the hydrochloride salt is the preferred stable solid form

for storage.

Protocol:

Dissolve the crude 2-chlorooxazolo[5,4-c]pyridine in a minimal amount of anhydrous 1,4-

dioxane or Diethyl ether.

Cool to 0°C.

Add 4M HCl in Dioxane (1.1 eq) dropwise. A white to off-white precipitate should form

immediately.

Stir for 30 minutes at 0°C.
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Filter the solid under inert atmosphere (hygroscopic). Wash with dry ether.

Dry under high vacuum to yield 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride.

Critical Process Parameters (CPPs) & Data
Summary

Parameter Specification Rationale

Precursor Isomer 4-Amino-3-hydroxypyridine

Crucial: 3-Amino-4-hydroxy

isomer yields the [4,5-c]

impurity.[4][5]

Moisture Control < 0.1% Water (KF)
and CDI are moisture

sensitive; water generates

H3PO4/HCl byproducts.

Quench Temp < 10°C

High temperature during

quench hydrolyzes the 2-Cl

bond back to the -one.

Reaction Temp 105°C ± 5°C (Step 2)

Insufficient heat leads to

incomplete conversion;

excessive heat degrades the

pyridine ring.

Experimental Workflow Diagram
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Start: 4-Amino-3-hydroxypyridine

Step 1: Cyclization
Reagent: CDI / THF, Reflux

Time: 4-6h

Intermediate:
Oxazolo[5,4-c]pyridin-2(1H)-one

Step 2: Chlorination
Reagent: POCl3 / PCl5, 110°C

Quench: Ice/Water (<10°C)

Step 3: Salt Formation
Reagent: 4M HCl in Dioxane

Extraction & Drying

Final Product:
2-Chlorooxazolo[5,4-c]pyridine HCl

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for the synthesis.
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Target Molecule Identifiers

2-Chlorooxazolo[5,4-c]pyridine hydrochloride (CAS 1258650-05-3).[6][7][8]

Free Base (CAS 916792-10-4).

Source: PubChem & Chemical Vendors (Ambeed, BLD Pharm). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Synthesis of 2-Chlorooxazolo[5,4-
c]pyridine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421860/docs#technical-guide-synthesis-of-2-
chlorooxazolo-5-4-c-pyridine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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